molecular formula C7H8O4 B13011535 Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid

Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid

Cat. No.: B13011535
M. Wt: 156.14 g/mol
InChI Key: NEAMIEUETXYPOW-UHFFFAOYSA-N
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Description

Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of a class of molecules known as cage compounds, which are notable for their rigid, three-dimensional frameworks. The bicyclo[2.1.0]pentane core provides a strained ring system that imparts unique chemical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.0]pentane-1,4-dicarboxylic acid typically involves the construction of the bicyclic core followed by functionalization to introduce the carboxylic acid groups. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield the desired dicarboxylic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid groups.

    Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[2.1.0]pentane-1,4-dicarboxylic acid exerts its effects is primarily related to its strained ring system. The strain energy within the bicyclic core makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity can be harnessed in synthetic chemistry to create new compounds with desired properties .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid is unique due to its specific ring strain and the presence of two carboxylic acid groups. This combination of features makes it particularly useful for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

bicyclo[2.1.0]pentane-1,4-dicarboxylic acid

InChI

InChI=1S/C7H8O4/c8-4(9)6-1-2-7(6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11)

InChI Key

NEAMIEUETXYPOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1(C2)C(=O)O)C(=O)O

Origin of Product

United States

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